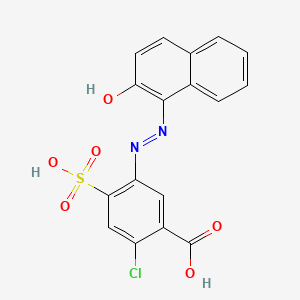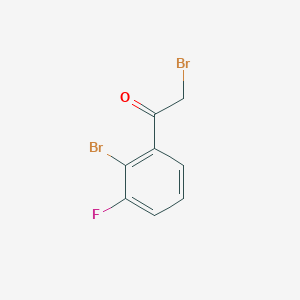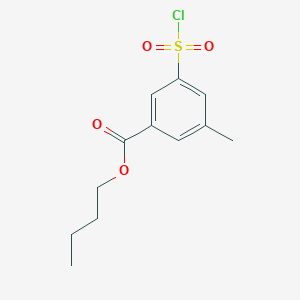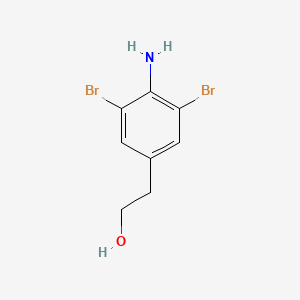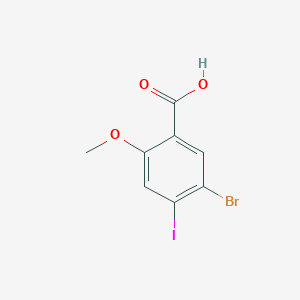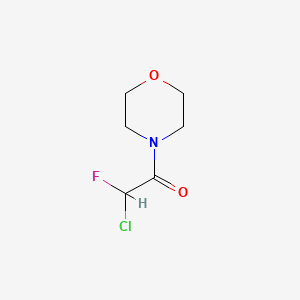
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is a chemical compound with the molecular formula C6H10ClFNO2 It is known for its unique structure, which includes a morpholine ring, a chloro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone typically involves the reaction of morpholine with chloroacetyl chloride and fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone.
Oxidation Reactions: Oxidation products include oxides and other higher oxidation state compounds.
Reduction Reactions: Reduction products include reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The morpholine ring provides stability and enhances its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the fluoro group.
2-Fluoro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the chloro group.
4-(Chloroacetyl)morpholine: Similar structure but lacks the fluoro group and has a different substitution pattern.
Uniqueness
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
27074-60-8 |
|---|---|
Molecular Formula |
C6H9ClFNO2 |
Molecular Weight |
181.59 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
InChI Key |
CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


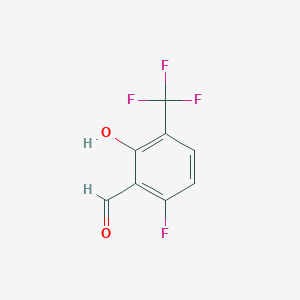
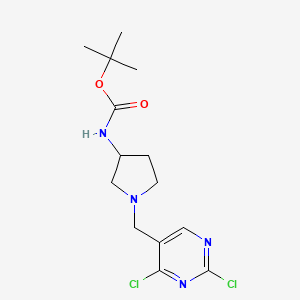
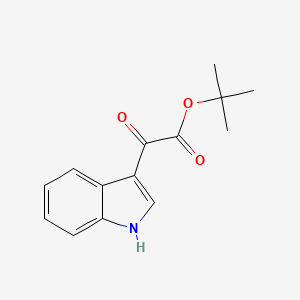
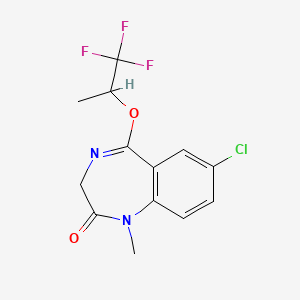
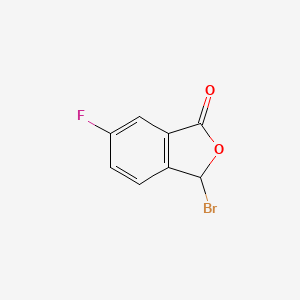

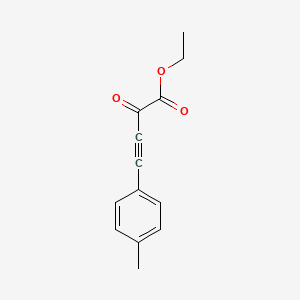
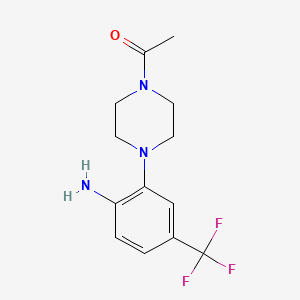
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
